5,6-Difluoro-1-methyl-1H-indazol-3-amine

Description

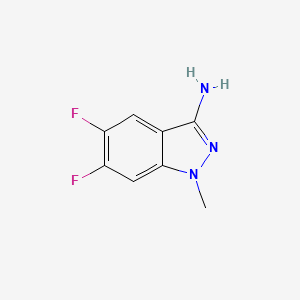

5,6-Difluoro-1-methyl-1H-indazol-3-amine (CAS: 1221792-46-6) is a fluorinated indazole derivative characterized by a methyl group at the 1-position and fluorine atoms at the 5- and 6-positions on the aromatic ring. Indazole scaffolds are widely studied in medicinal chemistry due to their bioisosteric properties with purines and their role in modulating kinase activity, enzyme inhibition, and receptor binding .

The molecular formula is inferred as C₈H₇F₂N₃, with a molar mass of 183.16 g/mol (calculated based on substituent addition to 4-Fluoro-1-methyl-1H-indazol-3-amine ). Synthetic routes for similar indazoles often involve cyclization of hydrazine derivatives with ketones or aldehydes under reflux conditions, as seen in the synthesis of 3-(3,4-dichlorophenyl)-1H-indazol-5-amine .

Structure

2D Structure

Properties

IUPAC Name |

5,6-difluoro-1-methylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2N3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12-13/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLSWUUBKKQGKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2C(=N1)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701274231 | |

| Record name | 5,6-Difluoro-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-46-6 | |

| Record name | 5,6-Difluoro-1-methyl-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Difluoro-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoro-1-methyl-1H-indazol-3-amine typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted benzenes.

Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents.

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoro-1-methyl-1H-indazol-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the amine group or the fluorine atoms, using reagents like sodium azide (NaN3) or thiols (RSH).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: NaN3 in dimethylformamide (DMF) or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of azide or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

5,6-Difluoro-1-methyl-1H-indazol-3-amine serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various reaction mechanisms and develop new synthetic pathways.

Biology

The compound has been investigated for its potential as a bioactive molecule with significant antimicrobial, antifungal, and anticancer properties. It has shown promising results in inhibiting cancer cell proliferation through various mechanisms.

Medicine

In medicinal chemistry, this compound is explored for therapeutic applications, particularly in cancer treatment due to its ability to inhibit key enzymes and pathways involved in cell proliferation.

This compound exhibits notable antitumor activity through several mechanisms:

- Inhibition of Cell Proliferation : The compound modulates apoptosis and cell cycle regulation by affecting the p53/MDM2 pathway and Bcl2 family proteins.

- Targeting Kinases : It binds with high affinity to various kinases involved in cancer progression, inhibiting critical signaling pathways.

- Apoptosis Induction : Studies indicate that it induces apoptosis in cancer cells in a concentration-dependent manner.

Case Studies

Several studies have highlighted the efficacy of this compound in various cancer models:

Mechanism of Action

The mechanism of action of 5,6-Difluoro-1-methyl-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can block their activity, leading to the inhibition of downstream signaling pathways such as the PI3K/AKT/mTOR pathway. This results in the suppression of cell growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

Chlorine at the 6-position (6-Chloro-1H-indazol-3-amine) introduces greater steric bulk and electronegativity, which may alter binding affinity in biological targets compared to fluorine .

Methyl Group Impact :

- The 1-methyl group in the target compound reduces ring flexibility and may improve metabolic stability by blocking oxidative degradation at the N1 position, a common issue in unsubstituted indazoles .

Functional Group Diversity :

- Carboxylic ester derivatives (e.g., 3-Iodo-5-chloro-indazole-6-carboxylic methyl ester) demonstrate the versatility of indazole scaffolds for further functionalization, enabling covalent inhibitor design .

Biological Activity

5,6-Difluoro-1-methyl-1H-indazol-3-amine (DFIMA) is a fluorinated indazole derivative that has garnered attention for its promising biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

DFIMA has the molecular formula CHFN and a molecular weight of 183.16 g/mol. The compound features a methyl group at the 1-position and two fluorine atoms at the 5 and 6 positions of the indazole ring. These structural characteristics contribute to its unique chemical properties, enhancing lipophilicity and potentially improving binding affinity to biological targets.

DFIMA exhibits notable antitumor activity through several mechanisms:

- Inhibition of Cell Proliferation : DFIMA has been shown to inhibit cancer cell proliferation by modulating pathways related to apoptosis and cell cycle regulation. Specifically, it affects the p53/MDM2 pathway and Bcl2 family proteins, leading to increased apoptosis in cancer cells .

- Targeting Kinases : The compound binds with high affinity to various kinases involved in cancer progression, inhibiting key signaling pathways that regulate cell survival and proliferation.

- Apoptosis Induction : Studies indicate that DFIMA induces apoptosis in cancer cells in a concentration-dependent manner, significantly affecting the expression of apoptosis-related proteins such as Bcl-2 and Bax .

Antitumor Activity

DFIMA has demonstrated significant antitumor effects across various cancer cell lines. The following table summarizes its inhibitory effects against selected human cancer cell lines:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| K562 (Chronic Myeloid Leukemia) | 5.15 | Induces apoptosis via Bcl2 family modulation |

| A549 (Lung Cancer) | Not specified | Potential inhibition of cell proliferation |

| PC-3 (Prostate Cancer) | Not specified | Modulation of apoptotic pathways |

| Hep-G2 (Hepatoma) | Not specified | Involvement in cell cycle regulation |

*Note: IC refers to the concentration required to inhibit 50% of the target cells .

Structure-Activity Relationship (SAR)

The biological activity of DFIMA is influenced by its structural features. The presence of fluorine atoms enhances its lipophilicity, which may improve bioavailability and interaction with target proteins. Substituents at the 1-position and variations in the indazole ring can significantly alter its pharmacological profile. For instance, modifications that maintain the fluorine substitutions have shown improved antitumor activity compared to non-fluorinated analogs .

Case Studies

- Study on K562 Cells : DFIMA was tested on K562 cells, showing a dose-dependent increase in apoptosis rates (9.64% at 10 µM to 37.72% at 14 µM). Western blot analysis revealed decreased Bcl-2 expression and increased Bax expression, confirming its role in promoting apoptosis .

- Cell Cycle Analysis : Treatment with DFIMA resulted in an increased proportion of cells in the G0/G1 phase, indicating an arrest in the cell cycle that contributes to its antitumor effects. This effect was comparable to standard chemotherapy agents like 5-Fluorouracil (5-Fu) .

Q & A

Q. What are the key synthetic routes for preparing 5,6-Difluoro-1-methyl-1H-indazol-3-amine, and how do reaction conditions impact yield?

A common approach involves cyclization of fluorinated precursors with hydrazine derivatives. For example, refluxing a ketone intermediate (e.g., 5-nitro-3-(3,4-dichlorophenyl)-1H-indazole) with hydrazine hydrate in dimethylformamide (DMF) can yield indazole derivatives . Temperature control (e.g., 120–130°C) and nitrogen atmosphere are critical to suppress side reactions. Yield optimization may require recrystallization from polar aprotic solvents like DMF to remove isomer impurities .

Q. Which spectroscopic techniques are most reliable for characterizing fluorinated indazoles, and how can data conflicts be resolved?

1H/13C NMR and mass spectrometry are standard for structural confirmation. For 5,6-difluoro analogs, coupling constants (e.g., J = 2.0–9.2 Hz in aromatic regions) and fluorine-induced splitting patterns are diagnostic . Discrepancies in NMR data (e.g., unexpected shifts due to solvent or tautomerism) can be addressed by comparing experimental results with computational predictions (DFT calculations) or using deuterated solvents like DMSO-d6 for consistency .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using DMF or ethanol) are standard. For halogenated impurities, fractional crystallization at controlled temperatures (e.g., 0–5°C) improves purity . High-performance liquid chromatography (HPLC) with C18 columns is recommended for analytical validation .

Q. How can researchers assess the solubility and stability of fluorinated indazoles in biological assays?

Solubility screening in DMSO/PBS mixtures (e.g., 1–5% DMSO) is typical for in vitro studies. Stability under physiological pH (7.4) can be monitored via UV-Vis spectroscopy or LC-MS over 24–48 hours. For hydrolytically sensitive compounds, lyophilization and storage at -20°C in inert atmospheres (argon) are advised .

Advanced Research Questions

Q. What strategies enhance the bioactivity of this compound through structural modifications?

Structure-activity relationship (SAR) studies suggest introducing electron-withdrawing groups (e.g., -CF3, -NO2) at the 4-position or modifying the methyl group to ethyl/benzyl substituents improves target binding . Computational docking (AutoDock Vina) with protein targets (e.g., kinases) can guide rational design. Biological validation via enzyme inhibition assays (IC50 measurements) is critical .

Q. How can computational methods resolve contradictions in biological activity data for fluorinated indazoles?

Molecular dynamics simulations (GROMACS) and free-energy perturbation (FEP) calculations can model ligand-receptor interactions, explaining discrepancies between in vitro and cellular assays . Meta-analysis of published IC50 values (e.g., kinase inhibition profiles) helps identify assay-specific variables like ATP concentration or buffer pH .

Q. What experimental design principles apply to studying the metabolic stability of this compound?

Use liver microsomes (human/rat) with NADPH cofactors for phase I metabolism studies. LC-MS/MS tracks metabolite formation (e.g., demethylation or hydroxylation). Control for cytochrome P450 isoform specificity (CYP3A4/CYP2D6) using selective inhibitors (ketoconazole/quinidine) . For in vivo studies, radiolabeled analogs (e.g., 14C-tagged) enable pharmacokinetic profiling .

Q. How can researchers optimize synthetic routes for scalability while maintaining regioselectivity?

Flow chemistry systems with temperature-controlled reactors (80–100°C) improve reproducibility of cyclization steps. Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 18 hours) and enhances yields . Regioselectivity in fluorination can be controlled using directing groups (e.g., -Bpin) or transition-metal catalysts (Pd/Cu) .

Methodological Considerations

Q. How to address low yields in the final cyclization step of indazole synthesis?

Key factors include:

- Catalyst selection : Sodium metabisulfite enhances cyclization efficiency in DMF .

- Solvent polarity : Higher polarity solvents (DMF > DMSO) favor intramolecular dehydration .

- Stoichiometry : Excess hydrazine (1.5–2 equivalents) drives the reaction to completion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.